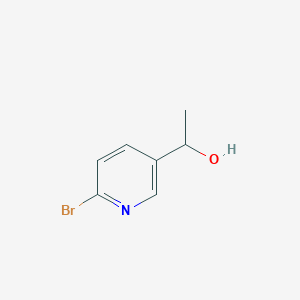
1-(6-Bromopyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromopyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and an ethanol group is attached to the 3rd position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient processes. This could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to meet industrial standards .
化学反应分析
Types of Reactions: 1-(6-Bromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: 6-Bromo-3-pyridinecarboxaldehyde or 6-bromo-3-pyridinecarboxylic acid.
Reduction: 1-(6-Hydroxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Scientific Research Applications
1-(6-Bromopyridin-3-yl)ethanol exhibits notable biological activity, particularly in pharmacology. Its applications in scientific research include:
Pharmacological Applications
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, such as α-glucosidase, which is relevant for managing metabolic disorders like diabetes.
- Antimicrobial Properties : Compounds with brominated pyridine moieties often display antimicrobial and anti-inflammatory properties, making them candidates for further studies in drug development.
Case Studies
- Diabetes Management : A study explored the efficacy of this compound in inhibiting α-glucosidase, demonstrating its potential as a therapeutic agent for diabetes.
- Cancer Research : Investigations into its biological activity have shown promise in cancer therapeutics, where it may influence protein interactions related to tumor growth and proliferation.
Industrial Applications
Beyond its pharmacological potential, this compound is utilized in various industrial applications:
Chemical Intermediates
- The compound serves as an intermediate in the synthesis of more complex organic molecules used in agrochemicals and dyes.
Material Science
- It is involved in the development of novel materials due to its unique chemical structure, which can impart specific properties to polymers and other materials.
生物活性
1-(6-Bromopyridin-3-yl)ethanol is an organic compound with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. This compound features a brominated pyridine ring and a hydroxyl group, which contribute to its diverse biological activities. The presence of the bromine atom enhances its reactivity, making it a candidate for various pharmacological applications, particularly in drug development.
The compound's structure includes:
- Bromine Atom : Increases reactivity and potential interactions with biological targets.
- Hydroxyl Group : May influence solubility and biological interactions.
Biological Activity Overview
Research indicates that compounds with brominated pyridine moieties often exhibit antimicrobial , anti-inflammatory , and enzyme inhibition properties. Specifically, this compound has been noted for its potential in managing metabolic disorders through enzyme inhibition, such as α-glucosidase inhibition, which is crucial for diabetes management.
Pharmacological Applications
This compound has shown promise in several areas:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
- Enzyme Inhibition : Its ability to inhibit specific enzymes could be leveraged for therapeutic applications.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 1-(2-Bromopyridin-3-yl)ethanol | C₇H₈BrNO | 202.05 g/mol | Different position of bromine; varied reactivity |
| 2-Bromo-1-(6-bromopyridin-3-yl)ethanone | C₇H₅Br₂NO | 278.93 g/mol | Contains a carbonyl group; used as an intermediate |
| 5-Acetyl-2-bromopyridine | C₇H₆BrNO | 202.05 g/mol | Acetyl group alters reactivity; used in synthesis |
The specific biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Modulation of Signaling Pathways : Interactions with cellular signaling pathways could lead to therapeutic benefits.
- Inhibition of Enzymatic Activity : Targeting enzymes involved in metabolic processes may help regulate conditions like diabetes.
属性
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJZKXYIAXLDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













